molecular formula C14H13NO2 B6363880 3-(2,4-Dimethylphenyl)picolinic acid CAS No. 1225762-86-6

3-(2,4-Dimethylphenyl)picolinic acid

Cat. No.: B6363880
CAS No.: 1225762-86-6
M. Wt: 227.26 g/mol
InChI Key: QQKFXYMYQKDWDS-UHFFFAOYSA-N
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Description

3-(2,4-Dimethylphenyl)picolinic acid is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is a derivative of picolinic acid, which is known for its role in coordination chemistry and biological systems .

Preparation Methods

The synthesis of 3-(2,4-Dimethylphenyl)picolinic acid typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules. The general synthetic route involves the coupling of a boronic acid derivative with a halogenated picolinic acid under palladium catalysis .

Chemical Reactions Analysis

3-(2,4-Dimethylphenyl)picolinic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Scientific Research Applications

3-(2,4-Dimethylphenyl)picolinic acid has diverse applications in scientific research, including:

    Drug Development: Its unique properties make it a potential candidate for drug development, particularly in the design of novel therapeutic agents.

    Catalysis: The compound is used in catalysis, where it can act as a ligand in metal-catalyzed reactions.

    Material Science: It is employed in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2,4-Dimethylphenyl)picolinic acid involves its interaction with molecular targets such as zinc finger proteins. By binding to these proteins, the compound can alter their structure and disrupt their function, leading to various biological effects . This mechanism is particularly relevant in the context of its antiviral and immunomodulatory activities .

Comparison with Similar Compounds

3-(2,4-Dimethylphenyl)picolinic acid can be compared with other picolinic acid derivatives, such as:

    Picolinic Acid: A simpler derivative with a carboxylic acid group at the 2-position of the pyridine ring.

    2,4-Dimethylphenylpicolinic Acid: Another derivative with different substitution patterns on the aromatic ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various fields of research. Its unique chemical structure and reactivity make it a valuable tool in drug development, catalysis, and material science. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its applications and lead to innovative breakthroughs in science and industry.

Properties

IUPAC Name

3-(2,4-dimethylphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-9-5-6-11(10(2)8-9)12-4-3-7-15-13(12)14(16)17/h3-8H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQKFXYMYQKDWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(N=CC=C2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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